(4-Iodobutyl)cyclohexane

Description

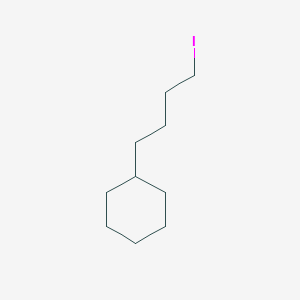

Structure

3D Structure

Properties

IUPAC Name |

4-iodobutylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of 4-Cyclohexylbutyl Iodide

Introduction

In the landscape of drug discovery and organic synthesis, understanding the fundamental physicochemical properties of novel chemical entities is paramount. 4-Cyclohexylbutyl iodide, a halogenated aliphatic cyclic compound, presents a unique molecular architecture that influences its behavior in various solvent systems. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-cyclohexylbutyl iodide. Moving beyond a simple data sheet, this document offers a predictive analysis based on first principles of physical organic chemistry and outlines a robust, self-validating experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform reaction design, purification strategies, and formulation development.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure: C₁₀H₁₉I Molecular Weight: 266.16 g/mol (Predicted)

The molecule is predominantly non-polar. The large, saturated cyclohexyl group and the four-carbon alkyl chain contribute significantly to its hydrophobic character. Alkyl halides, in general, are considered slightly polar molecules but are not capable of forming strong hydrogen bonds with protic solvents like water.[1] Consequently, their solubility in aqueous media is typically low.[1][2] The solubility of alkyl halides in water decreases as the length of the alkyl chain increases, due to the growing non-polar nature of the molecule.[1][3]

Based on the "like dissolves like" principle, 4-cyclohexylbutyl iodide is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar solvents.[4][5]

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | High | The non-polar nature of the solute matches the solvent, leading to favorable van der Waals interactions.[5][6] |

| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have dipoles that can interact with the C-I bond, and their organic character accommodates the alkyl and cycloalkyl groups.[1] |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The molecule's inability to form hydrogen bonds and its large hydrophobic structure prevent significant interaction with the highly ordered hydrogen-bonding network of water and simple alcohols.[1][2] |

Factors Influencing Solubility

The solubility of 4-cyclohexylbutyl iodide is a multifactorial property. The following diagram illustrates the key molecular features that govern its interaction with different solvent environments.

Caption: Workflow for quantitative solubility determination via the gravimetric method.

Detailed Protocol:

-

Preparation: Place an excess amount of 4-cyclohexylbutyl iodide (e.g., ~100 mg) into a 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25°C ± 0.1°C). Agitate the mixture for 24 hours to ensure equilibrium is reached. A prolonged equilibration time is crucial for trustworthy results, as it ensures the solvent is fully saturated.

-

Phase Separation: After 24 hours, remove the vial and allow it to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated volumetric pipette, ensuring no solid particles are transferred.

-

Gravimetric Analysis: a. Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporation dish or watch glass. Record the initial mass of the dish (M₁). b. Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used. c. Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture. d. Weigh the dish containing the dry solute residue. Record the final mass (M₂). Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved solute = M₂ - M₁

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant withdrawn in mL)

-

Trustworthiness and Validation: This protocol incorporates several self-validating steps. Using an excess of the solute ensures that saturation is achieved. The 24-hour equilibration period is a standard in the field to prevent underestimation of solubility. Finally, weighing to a constant mass ensures the complete removal of the solvent, which is critical for the accuracy of the final calculation. Running the experiment in triplicate is essential for establishing the precision and reliability of the obtained data.

Conclusion

While specific published solubility data for 4-cyclohexylbutyl iodide is scarce, a strong predictive framework based on its molecular structure suggests high solubility in non-polar organic solvents and poor solubility in polar protic solvents. This technical guide provides a robust, two-stage experimental protocol for the qualitative and quantitative determination of its solubility profile. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data, enabling informed decisions in synthetic chemistry, process development, and pharmaceutical formulation.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved February 20, 2026, from [Link].

-

Filo. (2026, February 15). Explanation of solubility of alkyl halides. Retrieved February 20, 2026, from [Link].

-

Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved February 20, 2026, from [Link].

-

Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved February 20, 2026, from [Link].

-

Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved February 20, 2026, from [Link].

-

Hacettepe University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link].

-

Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved February 20, 2026, from [Link].

-

California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved February 20, 2026, from [Link].

-

The University of the West Indies at Mona. (2005, December 11). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].

-

OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved February 20, 2026, from [Link].

-

Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved February 20, 2026, from [Link].

-

Huuskonen, J. (2002, April 15). Estimation of aqueous solubility of organic compounds with QSPR approach. PubMed. Retrieved February 20, 2026, from [Link].

-

ACS Publications. (2013, July 12). Influence of the Ligand Alkyl Chain Length on the Solubility, Aqueous Speciation, and Kinetics of Substitution Reactions of Water-Soluble M3S4 (M = Mo, W) Clusters Bearing Hydroxyalkyl Diphosphines. Inorganic Chemistry. Retrieved February 20, 2026, from [Link].

-

Quora. (2016, August 18). How to determine the solubility of cyclohexane. Retrieved February 20, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved February 20, 2026, from [Link].

-

PubMed. (2013, August 5). Influence of the ligand alkyl chain length on the solubility, aqueous speciation, and kinetics of substitution reactions of water-soluble M3S4 (M = Mo, W) clusters bearing hydroxyalkyl diphosphines. Retrieved February 20, 2026, from [Link].

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 20, 2026, from [Link].

-

University of Technology, Iraq. (n.d.). Classification of organic compounds By solubility. Retrieved February 20, 2026, from [Link].

-

Wikipedia. (n.d.). Cyclohexane. Retrieved February 20, 2026, from [Link].

-

Pearson. (n.d.). In which solvent would cyclohexane have the lowest solubility: 1-pentanol, diethyl ether, ethanol, or hexane? Retrieved February 20, 2026, from [Link].

-

PubMed. (1990, December). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Retrieved February 20, 2026, from [Link].

-

ResearchGate. (2025, August 6). Solubility of Hydrogen in Benzene, Cyclohexane, Decalin, Phenol and Cyclohexanol. Retrieved February 20, 2026, from [Link].

Sources

- 1. Explanation of solubility of alkyl halides | Filo [askfilo.com]

- 2. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

(4-Iodobutyl)cyclohexane molecular weight and formula

Chemical Building Block Profile & Synthetic Methodology

Executive Summary

(4-Iodobutyl)cyclohexane (CAS: 256656-70-9) is a specialized alkylating agent characterized by a cyclohexane ring tethered to a linear butyl chain terminating in an iodine atom.[1] In medicinal chemistry, this motif serves as a critical "hydrophobic tail" or spacer unit. It is frequently employed to modulate lipophilicity (LogP) or to introduce a bulky, non-aromatic hydrophobic pharmacophore into active pharmaceutical ingredients (APIs). Due to the high leaving-group ability of the terminal iodide, it is a preferred electrophile for nucleophilic substitution reactions in the synthesis of liquid crystals and complex drug scaffolds.

Part 1: Physicochemical Profile

The following data characterizes the specific molecular entity. Researchers must distinguish this molecule from iodocyclohexane (direct ring substitution) or 1-iodo-4-cyclohexylbutane isomers, as the butyl spacer significantly alters steric and electronic properties.

Identity & Quantitative Data[1][2][3][4]

| Property | Value | Notes |

| IUPAC Name | 1-(4-Iodobutyl)cyclohexane | Primary nomenclature |

| CAS Registry Number | 256656-70-9 | Unique Identifier [1] |

| Molecular Formula | ||

| Molecular Weight | 266.16 g/mol | Monoisotopic Mass: 266.05 g/mol |

| Physical State | Liquid (at STP) | Colorless to pale yellow (light sensitive) |

| Predicted LogP | ~5.2 ± 0.4 | Highly Lipophilic |

| Predicted Density | ~1.28 g/cm³ | Heavier than water |

| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure |

Structural Analysis

The molecule consists of two distinct domains:

-

The Cyclohexyl Head: A saturated

ring providing steric bulk and lipophilicity without -

The Iodobutyl Tail: A 4-carbon flexible linker ending in a soft, polarizable iodine atom. The C-I bond length (~2.14 Å) and weakness (bond energy ~57 kcal/mol) make it highly reactive toward nucleophiles (

pathways).

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of (4-Iodobutyl)cyclohexane is rarely performed de novo from cyclohexane and dihalobutanes due to poly-alkylation byproducts. The industry-standard approach relies on Halogen Exchange (Finkelstein Reaction) using the commercially available (4-bromobutyl)cyclohexane precursor.

The Finkelstein Transformation

This pathway utilizes the solubility difference between sodium iodide (NaI) and sodium bromide (NaBr) in acetone.

Reaction Scheme:

Mechanistic Causality:

-

Driving Force: The reaction is an equilibrium process driven to completion by precipitation. NaI is soluble in acetone, whereas NaBr is not. As NaBr precipitates, Le Chatelier's principle drives the equilibrium toward the iodide product.

-

Kinetics: The reaction follows second-order kinetics (

). The nucleophilic iodide attacks the antibonding orbital (

Graphviz Diagram 1: Synthetic Logic & Transition State

The following diagram illustrates the reaction coordinate and logic flow for the synthesis.

Caption: Finkelstein reaction pathway driven by the lattice energy/precipitation of Sodium Bromide in acetone.

Part 3: Applications in Drug Design

Linkerology and PROTACs

(4-Iodobutyl)cyclohexane is an ideal "spacer" reagent. In the design of PROTACs (Proteolysis Targeting Chimeras), the linker length is critical for ternary complex formation. The 4-carbon chain provides a flexible distance of approximately 5-6 Å, while the cyclohexyl group can anchor into hydrophobic pockets of E3 ligases (e.g., VHL or Cereblon).

Bioisosterism

The cyclohexyl-butyl motif serves as a bioisostere for:

-

Long-chain fatty acids: Mimicking lipid tails in membrane-bound receptor ligands.

-

Phenyl-butyl groups: Replacing a phenyl ring with a cyclohexane ring increases

character (Fsp3), which correlates with improved clinical success by increasing solubility and reducing "flat" aromatic stacking that leads to non-specific binding [2].

Part 4: Experimental Protocol (Synthesis & Purification)

Safety Warning: Alkyl iodides are potential alkylating agents (carcinogens). Handle in a fume hood. Wear nitrile gloves.

Protocol: Conversion of (4-Bromobutyl)cyclohexane to (4-Iodobutyl)cyclohexane

Materials:

-

(4-Bromobutyl)cyclohexane (1.0 eq) [CAS: 60439-16-9][2]

-

Sodium Iodide (NaI) (2.0 eq, dry)

-

Acetone (Reagent grade, dry)

-

Sodium Thiosulfate (

) (10% aq.[3] solution)

Step-by-Step Methodology:

-

Solvation: Dissolve 10 mmol of (4-bromobutyl)cyclohexane in 30 mL of dry acetone in a round-bottom flask.

-

Reagent Addition: Add 20 mmol of NaI. The solution may turn slightly yellow immediately.

-

Reflux: Attach a condenser and reflux the mixture at 60°C for 12–18 hours. A white precipitate (NaBr) will form, indicating reaction progress.

-

Filtration: Cool the mixture to room temperature. Filter off the solid NaBr precipitate.

-

Concentration: Remove the acetone via rotary evaporation.

-

Work-up (Critical for Stability):

-

Dissolve the residue in Diethyl Ether or Hexanes.

-

Wash 1: Wash with 10% aqueous Sodium Thiosulfate. Why? To reduce any free iodine (

) back to iodide, preventing the product from turning brown/purple and degrading. -

Wash 2: Wash with water, then brine.

-

-

Drying: Dry organic layer over anhydrous

, filter, and concentrate. -

Stabilization: Store over copper turnings at 4°C protected from light.

Graphviz Diagram 2: Purification Workflow

This workflow emphasizes the removal of iodine impurities which catalyze decomposition.

Caption: Purification logic highlighting the thiosulfate wash to ensure product stability.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13962520, (4-Bromobutyl)cyclohexane. Retrieved February 21, 2026, from [Link]

Sources

Technical Guide: Mechanistic and Synthetic Divergence of Cyclohexyl Iodides

Executive Summary

This technical guide delineates the critical structural and functional differences between iodocyclohexane and (4-iodobutyl)cyclohexane . While both compounds introduce a lipophilic cyclohexyl moiety into target molecules, their reactivity profiles are diametrically opposed due to the local environment of the carbon-iodine (

-

Iodocyclohexane acts as a secondary alkyl halide, characterized by significant steric hindrance and a propensity for E2 elimination, making it a challenging substrate for direct nucleophilic substitution (

). -

(4-Iodobutyl)cyclohexane functions as a primary alkyl halide, offering an unhindered electrophilic site ideal for high-yield

coupling reactions, serving as a flexible "linker" in medicinal chemistry.

Part 1: Structural & Physical Characterization

The fundamental difference lies in the hybridization and steric environment of the

Comparative Properties Table

| Feature | Iodocyclohexane | (4-Iodobutyl)cyclohexane |

| Structure | Iodine attached directly to ring ( | Iodine on 4-carbon chain ( |

| CAS Number | 626-62-0 | 256656-70-9 |

| Molecular Formula | ||

| Classification | Secondary Alkyl Iodide | Primary Alkyl Iodide |

| Steric Environment | High (Ring strain + 1,3-diaxial interactions) | Low (Flexible alkyl chain) |

| Primary Reactivity | ||

| Lipophilicity (LogP) | ~3.0 | ~4.8 (Estimated) |

| Boiling Point | 80-81 °C (20 mmHg) | >100 °C (High vacuum req.) |

Structural Visualization

The following diagram illustrates the steric crowding around the secondary iodide versus the accessible nature of the primary iodide.

Figure 1: Structural comparison highlighting the steric blockade in iodocyclohexane versus the accessible electrophilic site in the butyl analog.

Part 2: Reactivity Profiles & Mechanistic Divergence

The Secondary Halide Challenge (Iodocyclohexane)

Iodocyclohexane exists in a dynamic equilibrium between axial and equatorial conformers.

-

Mechanism: It reacts sluggishly via

pathways because the ring structure prevents the necessary backside attack (Walden inversion). -

Side Reactions: In the presence of basic nucleophiles (e.g., alkoxides), E2 elimination becomes the dominant pathway, yielding cyclohexene rather than the substituted product.

-

Causality: The

-hydrogens on the ring are locked in anti-periplanar conformations relative to the axial iodine, accelerating elimination.

The Primary Halide Advantage ((4-Iodobutyl)cyclohexane)

The butyl chain decouples the reactive center from the steric bulk of the ring.

-

Mechanism: It undergoes rapid

reactions. The linear chain allows nucleophiles to approach the -

Utility: This molecule is the "gold standard" for attaching a cyclohexyl group to a scaffold when a spacer is required.

Reaction Pathway Decision Tree

Figure 2: Divergent reaction outcomes when treating both substrates with a basic nucleophile.

Part 3: Synthetic Utility in Drug Design

"Linkerology" vs. Core Scaffolding

-

(4-Iodobutyl)cyclohexane is a Linker Reagent . It is used to probe the depth of hydrophobic binding pockets. The 4-carbon chain allows the lipophilic cyclohexyl ring to reach hydrophobic regions distant from the main pharmacophore.

-

Iodocyclohexane is a Core Building Block . It is used when the cyclohexyl ring needs to be directly fused to a heteroatom (e.g., N-cyclohexylpiperazine). However, due to poor

reactivity, reductive amination (using cyclohexanone) is often preferred over alkylation with iodocyclohexane.

Part 4: Experimental Protocols

Synthesis of (4-Iodobutyl)cyclohexane via Finkelstein Reaction

Rationale: Direct iodination of primary alcohols is possible, but the Finkelstein reaction (Halide Exchange) from the corresponding bromide is the most robust, self-validating method due to the solubility differences of sodium salts in acetone.

Reagents:

-

(4-Bromobutyl)cyclohexane (1.0 eq)

-

Sodium Iodide (NaI) (2.0 eq, oven-dried)

-

Acetone (Anhydrous)

Protocol:

-

Preparation: Dissolve (4-bromobutyl)cyclohexane in anhydrous acetone (0.5 M concentration).

-

Addition: Add solid NaI in one portion.

-

Reaction: Reflux the mixture for 12–18 hours.

-

Self-Validation: The reaction is progressing if a white precipitate (NaBr) forms rapidly. NaI is soluble in acetone, but NaBr is not.[1]

-

-

Workup: Cool to room temperature. Filter off the NaBr solid. Concentrate the filtrate.

-

Purification: Dissolve residue in

, wash with aqueous sodium thiosulfate (

Nucleophilic Substitution (General )

Target: Alkylation of an amine using (4-iodobutyl)cyclohexane.

Protocol:

-

Dissolve the secondary amine (1.0 eq) and

(2.0 eq) in Acetonitrile ( -

Add (4-iodobutyl)cyclohexane (1.1 eq) dropwise.

-

Heat to 60°C.

-

Note: If using iodocyclohexane , this reaction would fail or require high pressure/temperature, likely resulting in elimination. With the butyl linker, conversion is usually complete within 4 hours.

-

Part 5: Safety & Stability

| Parameter | Guideline |

| Light Sensitivity | Both compounds are light-sensitive.[2] |

| Thermal Stability | Iodocyclohexane decomposes near its boiling point (elimination of HI). Distill only under reduced pressure. (4-Iodobutyl)cyclohexane is thermally more stable but should still be kept <100°C. |

| Toxicity | Alkyl iodides are potent alkylating agents. They are potential carcinogens. Handle in a fume hood with double-gloving (nitrile). |

References

-

Sigma-Aldrich. Iodocyclohexane Product Specification & Properties.[2][3] Retrieved from [2]

-

Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions: Steric Hindrance Trends. Retrieved from

-

Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Retrieved from

-

BLD Pharm. (4-Iodobutyl)cyclohexane Product Data. Retrieved from [4]

-

Master Organic Chemistry. Elimination (E2) vs Substitution (SN2) with Secondary Alkyl Halides. Retrieved from

Sources

Beyond the SDS: Technical Handling & Risk Profile of (4-Iodobutyl)cyclohexane

Document Type: Technical Safety & Application Guide Subject: (4-Iodobutyl)cyclohexane CAS Registry Number: 256656-70-9 (Primary Reference) Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Part 1: Molecular Identity & Physicochemical Profiling

This compound is not merely a solvent or generic reagent; it is a specialized hydrophobic linker used to introduce a cyclohexylbutyl moiety into pharmacophores. Its handling requires an understanding of its specific reactivity profile—primarily its behavior as a primary alkylating agent and its susceptibility to photochemical degradation.

Chemical Specification Matrix

| Parameter | Technical Specification |

| Chemical Name | 1-(4-Iodobutyl)cyclohexane |

| CAS Number | 256656-70-9 |

| Molecular Formula | |

| Molecular Weight | 266.16 g/mol |

| Physical State | Colorless to pale yellow liquid (purity dependent) |

| Boiling Point | ~125–130 °C at 0.5 mmHg (Predicted/Analogous) |

| Density | ~1.28 g/mL (Estimated based on alkyl iodide homologs) |

| Solubility | Immiscible in water; Soluble in DCM, THF, Ethyl Acetate |

| Structural Class | Primary Alkyl Iodide; Cycloaliphatic derivative |

The Stability Paradox

Like most terminal alkyl iodides, (4-Iodobutyl)cyclohexane possesses a weak

Photochemical Instability: Upon exposure to UV or visible light, the

Part 2: The Hazard Matrix (Mechanistic Toxicology)

Core Directive: Do not rely solely on GHS codes. Treat this compound as a functional alkylating agent .

GHS Classification (Derived from Homologs)

While specific toxicological data for this CAS is limited, safety protocols must be extrapolated from the primary alkyl iodide class (e.g., 1-Iodobutane).

-

Skin Irritation (Category 2): Causes skin irritation.[1] The lipophilic cyclohexyl tail facilitates dermal absorption.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.[2]

-

Carcinogenicity (Suspected): Precautionary designation.[2][3] Many alkylating agents interact with DNA via nucleophilic substitution at guanine residues. Handle with high-potency containment.

Reactivity Hazards[7]

-

Nucleophilic Attack: Reacts violently with strong nucleophiles (amines, thiolates) and strong bases.

-

Metal Insertion: Reacts with Magnesium (Grignard formation) or Lithium. These reactions are exothermic and moisture-sensitive.

-

Runaway Potential: In the presence of Lewis acids (e.g.,

), rapid dehydrohalogenation can occur, releasing corrosive HI gas.

Part 3: Strategic Handling & Stabilization Protocols

Stabilization Workflow

Commercial samples are often stabilized to prevent the "Iodine Cascade." If your sample turns pink or brown, it has degraded.

The Copper Strip Method: To maintain purity during long-term storage, add activated Copper turnings to the vial.

-

Mechanism:

-

Result: Copper scavenges free iodine, preventing the autocatalytic cycle. The Copper Iodide precipitates or coats the metal, keeping the liquid colorless.

Diagram: Photochemical Degradation & Stabilization

The following diagram illustrates the causality of degradation and how copper interrupts it.

Figure 1: The photochemical degradation pathway of alkyl iodides and the mechanistic intervention of copper stabilization.

Part 4: Emergency Response & Decontamination

Trustworthiness Check: Standard "soap and water" is insufficient for iodine-based spills due to staining and toxicity. You must use a chemical reducing agent.

The Thiosulfate Decontamination Protocol

Scenario: You have spilled 5 mL of (4-Iodobutyl)cyclohexane on the bench. Why it matters: The compound is an alkylator, and decomposing iodine is corrosive.

-

Evacuate & Ventilate: Clear the immediate area.

-

The Quench (Chemical Neutralization):

-

Prepare a 5% Sodium Thiosulfate (

) solution. -

Apply liberally to the spill.

-

Chemistry:

-

Visual Cue: The brown/pink color will vanish instantly as iodine is reduced to colorless, water-soluble iodide.

-

-

Absorption: Use vermiculite or spill pads to absorb the now-aqueous mixture.

-

Disposal: Collect as halogenated organic waste.

Diagram: Emergency Logic Flow

Figure 2: Decision matrix for safely managing an alkyl iodide spill.

Part 5: Synthetic Utility & Experimental Context

Expertise Note: This compound is frequently used to append a "grease" tail (hydrophobic linker) to polar pharmacophores to improve membrane permeability.

Typical Reaction: Finkelstein-like Substitution

While this compound is an iodide, it is often synthesized from the bromide or used to alkylate amines.

-

Reagent: (4-Iodobutyl)cyclohexane[4]

-

Substrate: Secondary Amine (

) -

Base:

or DIPEA -

Solvent: Acetonitrile (

) or DMF -

Temperature: 60–80 °C

-

Observation: The reaction rate is faster than the corresponding bromide due to the weaker C-I bond (better leaving group ability).

Critical Process Parameter (CPP):

Avoid using acetone as a solvent if heating is required for long periods, as alkyl iodides can slowly alkylate acetone under specific conditions. Acetonitrile is the preferred solvent for

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68261557, 3-Iodo-5-(4-iodobutyl)cyclohexene (Related Structure & Properties). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-cyclohexyl-1-iodobutane: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-cyclohexyl-1-iodobutane, a versatile alkyl halide building block with significant potential in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its nomenclature, physicochemical properties, synthesis, reactivity, and applications.

Part 1: Nomenclature and Synonyms

The systematic IUPAC name for the compound is 4-cyclohexyl-1-iodobutane . While not extensively documented with a wide array of common synonyms, it may be referenced in chemical literature and databases under variations such as:

-

1-Iodo-4-cyclohexylbutane

-

Cyclohexylbutyl iodide

For clarity and consistency, this guide will primarily use the IUPAC name.

Part 2: Physicochemical Properties

| Property | Predicted Value/Information | Justification and Key Considerations |

| Molecular Formula | C₁₀H₁₉I | Derived from its structure. |

| Molecular Weight | 266.16 g/mol | Calculated from the atomic weights of its constituent atoms.[1] |

| Appearance | Colorless to light yellow liquid | Alkyl iodides are typically colorless liquids that can develop a yellowish or reddish tint upon exposure to light due to the slow decomposition and formation of iodine. |

| Boiling Point | Estimated to be in the range of 240-260 °C | The boiling point will be significantly higher than that of 1-iodobutane (130-131 °C) and iodocyclohexane (180 °C) due to the increased molecular weight and van der Waals forces.[2] |

| Density | ~1.3-1.4 g/mL | Expected to be denser than water, similar to other organoiodine compounds. For comparison, the density of iodocyclohexane is 1.624 g/mL.[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethanol, acetone, dichloromethane). | The long alkyl chain and the covalent nature of the carbon-iodine bond make it non-polar, leading to poor solubility in water but good solubility in organic solvents.[2] |

| Stability | Sensitive to light. May decompose over time to release iodine. Typically stabilized with copper. | Like many alkyl iodides, it is prone to decomposition, especially when exposed to light and heat. The addition of a stabilizer like copper is a common practice to inhibit this process.[3] |

Part 3: Synthesis and Experimental Protocols

The synthesis of 4-cyclohexyl-1-iodobutane can be achieved through several established synthetic routes. A common and effective method involves the conversion of a corresponding alcohol, 4-cyclohexyl-1-butanol, to the iodide.

Synthesis via Finkelstein Reaction

A two-step approach starting from a commercially available precursor is often the most practical.

Workflow for the Synthesis of 4-cyclohexyl-1-iodobutane

Caption: Synthetic workflow for 4-cyclohexyl-1-iodobutane.

Experimental Protocol: Synthesis of 4-cyclohexyl-1-butanol

This protocol is adapted from a similar reduction of a carboxylic acid.[4]

-

Reaction Setup: To a solution of 4-cyclohexylbutyric acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1M solution of lithium aluminum hydride (LAH) in THF (1.5 equivalents).

-

Reaction Progression: After the initial gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Purification: Filter the resulting aluminum salts and wash thoroughly with ether. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyclohexyl-1-butanol as a clear oil.[4]

Experimental Protocol: Synthesis of 4-cyclohexyl-1-iodobutane

This procedure is a modification of standard methods for converting primary alcohols to iodides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyclohexyl-1-butanol (1 equivalent), sodium iodide (1.5 equivalents), and phosphoric acid (85%, 2 equivalents).

-

Reaction Progression: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction mixture will likely turn dark due to the formation of iodine.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove residual iodine, followed by a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to afford 4-cyclohexyl-1-iodobutane.

Part 4: Reactivity and Applications in Drug Development

4-cyclohexyl-1-iodobutane is a valuable reagent in organic synthesis, primarily serving as an alkylating agent. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles to introduce the 4-cyclohexylbutyl moiety into a target molecule.[5]

General Reaction Scheme for Nucleophilic Substitution

Caption: Generalized Sₙ2 reaction of 4-cyclohexyl-1-iodobutane.

Common nucleophiles and their corresponding products include:

-

Azides (e.g., NaN₃): Forms 1-azido-4-cyclohexylbutane, a precursor for amines or for use in "click chemistry."[6]

-

Cyanides (e.g., NaCN): Yields 5-cyclohexylpentanenitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

-

Alkoxides (e.g., NaOR): Produces ethers.

-

Amines (R-NH₂): Forms secondary amines.

Role in Drug Discovery

The cyclohexyl group is a prevalent motif in many natural and synthetic drugs.[7] Its incorporation can offer several advantages:

-

Increased Lipophilicity: The non-polar cyclohexyl ring can enhance the lipophilicity of a drug candidate, potentially improving its ability to cross cell membranes.

-

Metabolic Stability: The saturated cyclohexyl ring is generally more resistant to metabolic degradation compared to aromatic rings.

-

Conformational Rigidity: Replacing a flexible alkyl chain with a cyclohexyl group can reduce the conformational entropy of a molecule, which may lead to a more favorable binding affinity with its biological target.[7]

-

Bioisosteric Replacement: The cyclohexyl group can serve as a bioisostere for other groups, such as a phenyl or tert-butyl group, to modulate the steric and electronic properties of a molecule.[7]

The 4-cyclohexylbutyl side chain, introduced via 4-cyclohexyl-1-iodobutane, can be found in various drug candidates and approved medicines, particularly those targeting receptors where a lipophilic side chain is crucial for activity. For instance, similar structures are explored in the development of ligands for sigma receptors, which are implicated in a range of neurological disorders.[8]

Part 5: Safety and Handling

As with all alkyl iodides, 4-cyclohexyl-1-iodobutane should be handled with appropriate safety precautions.

-

Toxicity: Alkylating agents are generally considered to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[9][10]

-

Flammability: While not highly flammable, it is a combustible liquid. Keep away from open flames and high temperatures.[9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[11][12]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. As it is light-sensitive, an amber glass bottle is recommended. Storage under an inert atmosphere can prolong its shelf life.[12]

Part 6: Conclusion

4-cyclohexyl-1-iodobutane is a valuable and versatile building block in organic synthesis with direct applications in the design and development of novel therapeutic agents. Its ability to introduce the lipophilic and metabolically stable 4-cyclohexylbutyl moiety makes it a compound of significant interest to medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- Aldrich. (2025, May 2). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2012, May 9). SAFETY DATA SHEET.

- LookChem. (n.d.). 4-cyclohexyl-1-butene.

- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.

- PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration.

- PubChem. (n.d.). 1-Iodobutane-d9 | C4H9I | CID 12208645.

- ChemicalBook. (2026, January 17). 1-Iodobutane - Safety Data Sheet.

- Wikipedia. (n.d.). Iodocyclohexane.

- Thermo Scientific. (n.d.). Cyclohexyl iodide, 98%, stabilized.

- Filo. (2024, March 14). What nucleophiles could be used to react with 1 -iodobutane to prepare the following compounds?.

- PMC. (2024, November 27). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs.

- NIST. (n.d.). 4-Cyclohexyl-1-butanol.

- Sigma-Aldrich. (n.d.). Iodocyclohexane Cyclohexyl iodide.

- RJPT. (2025, May 2). Click chemistry in drug development recent trends and application.

- PubChem. (n.d.). 4-Iodobut-1-ene | C4H7I | CID 543216.

- ChemSrc. (2025, May 20). 1-iodobutane - 542-69-8, C4H9I, density, melting point, boiling point, structural formula, synthesis.

- Apollo Scientific. (n.d.). 1-Iodobutane.

- DTIC. (2026, January 2). The Structure of the Cyclohexyl Radical from State-Selective Photofragment Translational Spectroscopy of the Axial and Equatoria.

- DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications.

- Sun-shinechem. (n.d.). 4-cyclohexyl-1,1-dimethylpiperazin-1-ium iodide | CAS 865144-54-3.

- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.

- Wikipedia. (n.d.). Butyl iodide.

- PubChem. (n.d.). Cyclohexene, 4-iodo | C6H9I | CID 527574.

- PubChem. (n.d.). Cyclohexanebutanol | C10H20O | CID 78182.

- Semantic Scholar. (2025, September 6). Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides.

- PubChem. (n.d.). 1-Cyclohexyl-4-[4-(4-iodocyclohexyl)cyclohexyl]cyclohexane | C24H41I | CID 89803327.

- PubChem. (n.d.). cis-4-tert-Butyl-cyclohexyl iodide | C10H19I | CID 545429.

- PubChemLite. (n.d.). 1-iodobutane (C4H9I).

- PrepChem.com. (n.d.). Synthesis of 4-cyclohexanebutanol.

- ChemicalBook. (n.d.). 1-Iodobutane(542-69-8) 1H NMR spectrum.

- Organic Syntheses Procedure. (n.d.). trimethoxy-phenyl)iodonium.

- BYJU'S. (2017, April 27). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes.

- PMC. (n.d.). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells.

- MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.

- NIST. (n.d.). Cyclohexane, iodo-.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Iodocyclohexane - Wikipedia [en.wikipedia.org]

- 3. 碘环己烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. What nucleophiles could be used to react with 1 -iodobutane to prepare th.. [askfilo.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beta.lakeland.edu [beta.lakeland.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Iodobutyl)cyclohexane

Welcome to the technical support center for the purification of (4-Iodobutyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted iodine from their product. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based solutions to common purification issues.

Troubleshooting Guide

This section addresses specific problems you might face during the workup and purification of (4-Iodobutyl)cyclohexane, offering step-by-step protocols and explaining the chemistry behind them.

Issue 1: My organic layer remains colored (yellow, brown, or purple) after the initial aqueous workup.

Cause: This persistent coloration is a clear indication of residual elemental iodine (I₂) in your organic phase.[1] Iodine has low solubility in water but is readily soluble in many organic solvents, giving rise to these characteristic colors.[2][3] The intensity of the color often correlates with the concentration of the remaining iodine.

Solution: Quenching with a Reducing Agent

The most effective method to remove elemental iodine is to convert it into a colorless and water-soluble iodide salt (I⁻) through a redox reaction.[4] The most common and efficient quenching agent for this purpose is an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][5]

Detailed Protocol: Sodium Thiosulfate Wash

-

Prepare the Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. For most applications, a 10% solution provides a good balance between effectiveness and avoiding unnecessary dilution.[5] A freshly prepared solution is recommended as older solutions can degrade.[6]

-

Perform the Wash: In a separatory funnel, add the sodium thiosulfate solution to your organic layer containing the (4-Iodobutyl)cyclohexane. The volume of the thiosulfate solution should be roughly equal to the volume of your organic layer.

-

Shake and Vent: Stopper the separatory funnel and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup. You should observe the disappearance of the characteristic iodine color in the organic layer as the iodine is reduced to iodide.[5]

-

Separate the Layers: Allow the layers to separate fully. The colorless aqueous layer, now containing sodium iodide, can be drained off.

-

Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.

-

Final Water Wash: After the thiosulfate wash, wash the organic layer with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

Alternative Reducing Agents:

If sodium thiosulfate is unavailable, other reducing agents can be used:

-

Sodium metabisulfite (Na₂S₂O₅): This can also be used and may form gaseous sulfur dioxide (SO₂), which can aid in the reduction process.[9]

Issue 2: The color of iodine persists even after multiple washes with sodium thiosulfate.

Cause: There are several potential reasons for this issue:

-

Insufficient Reducing Agent: The amount of sodium thiosulfate may be insufficient to react with the quantity of iodine present.

-

Degraded Thiosulfate Solution: Old or improperly stored sodium thiosulfate solutions can lose their reducing power.[6]

-

Poor Mixing: Inadequate shaking of the separatory funnel can lead to incomplete reaction between the two phases.[9]

-

Complex Formation: In some cases, iodine might form charge-transfer complexes with other molecules in the reaction mixture, which could affect its reactivity.

Troubleshooting Steps:

-

Use a Fresh, Concentrated Solution: Prepare a fresh, saturated solution of sodium thiosulfate to ensure maximum reducing capacity.[6]

-

Increase Stirring Time: Transfer the two-phase system to an Erlenmeyer flask and stir vigorously with a magnetic stir bar for 10-15 minutes. This increases the interfacial area and ensures complete reaction.[1][9]

-

Check the pH: While not always necessary, thiosulfate reduction can be more effective in mildly acidic conditions.[9] However, be cautious as strong acids can decompose thiosulfate. A buffered solution is a safer choice if pH adjustment is deemed necessary.

Frequently Asked Questions (FAQs)

This section covers broader questions about the purification of (4-Iodobutyl)cyclohexane.

Q1: What is the underlying chemistry of the sodium thiosulfate wash?

The removal of iodine with sodium thiosulfate is a classic redox reaction. The thiosulfate ion (S₂O₃²⁻) is a reducing agent that donates electrons to the elemental iodine (I₂), reducing it to the colorless iodide ion (I⁻). In turn, the thiosulfate is oxidized to the tetrathionate ion (S₄O₆²⁻).

The balanced chemical equation for this reaction is:

2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)

The resulting sodium iodide and sodium tetrathionate are ionic salts and are highly soluble in the aqueous phase, allowing for their easy removal from the organic product.[4]

Diagram of the Redox Reaction:

Sources

Navigating the SN2/E2 Divide: A Technical Guide to Minimizing Elimination in Alkylations with Alkyl Iodides

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the competition between substitution (SN2) and elimination (E2) pathways is a persistent challenge in organic synthesis, particularly when employing highly reactive alkyl iodides. Uncontrolled elimination reactions can drastically reduce the yield of the desired substitution product and complicate purification processes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered in the lab. We aim to equip you with the knowledge to rationally design your experiments and maximize the formation of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of alkene byproduct in my alkylation reaction with an alkyl iodide. What are the primary factors that favor elimination over substitution?

The competition between SN2 and E2 reactions is governed by a delicate interplay of several factors. Understanding these is the first step to controlling the reaction outcome.

-

Substrate Structure: The structure of your alkyl iodide is paramount. As steric hindrance increases around the reaction center, the SN2 pathway is progressively inhibited.[1][2] A bulky nucleophile will struggle to access the electrophilic carbon for a backside attack.[2][3] Conversely, more substituted alkyl halides often accelerate E2 reactions because they lead to more stable, highly substituted alkene products (Zaitsev's rule).[4][5]

-

Primary alkyl iodides (1°): Strongly favor SN2 reactions unless a sterically hindered, strong base is used.[6][7]

-

Secondary alkyl iodides (2°): Are prone to both SN2 and E2, making them particularly sensitive to reaction conditions.[6][8]

-

Tertiary alkyl iodides (3°): Almost exclusively undergo E2 elimination due to severe steric hindrance that prevents the SN2 pathway.[1][9]

-

-

Nature of the Nucleophile/Base: The strength and steric bulk of the nucleophile/base are critical.

-

Strong, non-bulky bases/good nucleophiles (e.g., HO⁻, RO⁻, CN⁻) can participate in both SN2 and E2 reactions.[6][7] With secondary alkyl halides, a mixture of products is common.[8]

-

Strong, sterically hindered bases (e.g., potassium tert-butoxide (t-BuOK), DBU, DBN) strongly favor E2 elimination, even with primary alkyl iodides, as their bulk prevents them from acting as nucleophiles.[6][10]

-

Weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻) will predominantly lead to SN2 products.[7]

-

-

Solvent: The choice of solvent can dramatically influence the strength and behavior of the base/nucleophile.[11][12]

-

Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions.[13][14] They solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[14] These solvents tend to favor substitution over elimination.[15]

-

Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion. This solvation shell around the nucleophile hinders its ability to attack the electrophilic carbon, thus disfavoring the SN2 pathway and relatively favoring E2.[11][15]

-

-

Temperature: Higher reaction temperatures generally favor elimination over substitution.[16][17] Elimination reactions often have a higher activation energy but also a greater positive change in entropy (more molecules are formed), making them more favorable at elevated temperatures.[17][18]

Q2: How can I rationally select a base to maximize my SN2 product yield?

Choosing the right base is crucial for tipping the balance in favor of substitution.

-

For simple alkylations: When your goal is to attach an alkyl group to a heteroatom (O, N, S), using a weak base that is a good nucleophile is ideal. For instance, in a Williamson ether synthesis, using sodium hydride (NaH) to deprotonate an alcohol followed by the addition of a primary alkyl iodide is a classic approach. The resulting alkoxide is a strong nucleophile but the reaction can be controlled. For nitrogen alkylation, bases like potassium carbonate (K₂CO₃) are often sufficient to deprotonate an amine without promoting significant elimination.

-

For C-C bond formation (Enolate Alkylation): The alkylation of enolates is a powerful tool but requires careful base selection to avoid side reactions.

-

Use a strong, non-nucleophilic, hindered base: Lithium diisopropylamide (LDA) is the base of choice for quantitatively forming enolates.[19][20] Its bulky nature prevents it from attacking the alkyl iodide directly, and its strength ensures complete conversion of the carbonyl compound to the enolate, minimizing side reactions.[19][21]

-

Avoid weaker bases like alkoxides (e.g., sodium ethoxide): These bases only partially deprotonate the carbonyl compound, leading to an equilibrium mixture of the starting material, the enolate, and the base.[19] This can result in the alkoxide base reacting directly with the alkyl iodide or promoting polyalkylation.[22]

-

Q3: My substrate is a secondary alkyl iodide, and I'm struggling with elimination. What specific strategies can I employ?

Secondary alkyl halides are the most challenging substrates as they sit at the crossroads of SN2 and E2 reactivity.[5][6] Here's a multi-pronged approach to favor substitution:

-

Choose a weak base that is a good nucleophile: This is the most critical factor. Opt for nucleophiles like azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) anions.[7] These are potent nucleophiles but relatively weak bases, which significantly disfavors the E2 pathway.[15]

-

Solvent Selection is Key: Use a polar aprotic solvent like DMSO, DMF, or acetone. This will enhance the nucleophilicity of your chosen reagent.[13][14]

-

Keep the Temperature Low: Running the reaction at room temperature or below can significantly suppress the competing elimination reaction.[16][18] Consider starting your reaction at 0°C or even -20°C and slowly allowing it to warm to room temperature while monitoring its progress.

-

Consider the Leaving Group: While you are using an alkyl iodide (an excellent leaving group), it's worth noting that iodides generally give less elimination than chlorides because the greater electronegativity of chlorine increases the acidity of the beta-hydrogens, facilitating their removal by a base.[9]

Troubleshooting Guides

Scenario 1: Low yield of the desired product and a complex mixture of byproducts in an enolate alkylation.

Possible Cause: Incomplete enolate formation and competing side reactions. This often occurs when using weaker bases like sodium ethoxide or potassium tert-butoxide with carbonyl compounds.[19] The remaining base can react with the alkyl iodide, and the unreacted starting material can participate in undesired reactions.

Solution:

-

Switch to a stronger, non-nucleophilic base: Use LDA to ensure complete and rapid deprotonation of your carbonyl compound before adding the alkyl iodide.[20]

-

Control the temperature: Perform the enolate formation at low temperatures (e.g., -78 °C) to generate the kinetic enolate and prevent unwanted rearrangements or side reactions.[21][22] Add the alkyl iodide at this low temperature and then allow the reaction to slowly warm to room temperature.

Scenario 2: Exclusive formation of an alkene when using a secondary alkyl iodide.

Possible Cause: The chosen nucleophile is too basic, or the reaction temperature is too high.

Solution:

-

Evaluate your nucleophile/base: If you are using a strong base like an alkoxide or hydroxide, it will likely favor E2 elimination with a secondary halide.[8] Switch to a good nucleophile that is a weak base, such as sodium azide or sodium cyanide.[7]

-

Drastically lower the reaction temperature: High temperatures strongly favor elimination.[16] Perform the reaction at or below room temperature.

-

Re-evaluate your solvent: Ensure you are using a polar aprotic solvent.

Advanced Strategies for Circumventing Elimination

In cases where direct alkylation consistently fails to provide the desired substitution product, consider alternative synthetic strategies that are specifically designed to avoid elimination.

The Mitsunobu Reaction

For the alkylation of acidic pronucleophiles (pKa < 13) like carboxylic acids or phenols with primary or secondary alcohols, the Mitsunobu reaction is an excellent alternative to direct alkylation with an alkyl halide.[23][24] This reaction proceeds via an SN2 mechanism with inversion of stereochemistry at the alcohol carbon and generally gives high yields of the substitution product with minimal to no elimination byproducts.[23][25]

Core Principle: The alcohol is activated in situ by reacting with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a good leaving group.[23] The nucleophile then displaces this leaving group.

The Steglich Esterification

For the synthesis of esters, particularly from sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification offers a mild and efficient alternative that avoids the harsh conditions that can lead to elimination.[26][27]

Core Principle: A carboxylic acid is activated using a coupling agent, typically dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[26][28] The activated acid then reacts with the alcohol to form the ester. This method is particularly useful for preparing tert-butyl esters, which are difficult to synthesize via traditional Fischer esterification due to competing elimination reactions.[26]

Experimental Protocols

Protocol 1: Alkylation of an Enolate using LDA to Minimize Elimination

This protocol describes the methylation of 2-methylcyclohexanone at the less substituted position, a classic example of kinetic enolate control.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

2-Methylcyclohexanone

-

Iodomethane (Methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: While maintaining the temperature at -78 °C, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

Alkylation: Add iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Summary Table: Factors Influencing SN2 vs. E2 with Alkyl Iodides

| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) | Rationale |

| Alkyl Iodide Structure | Methyl > Primary (1°) > Secondary (2°)[1][14] | Tertiary (3°) > Secondary (2°) > Primary (1°)[5][6] | Steric hindrance prevents backside attack required for SN2.[2] More substituted alkenes (from E2) are more stable.[4] |

| Nucleophile/Base | Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻)[7] | Strong, sterically hindered bases (e.g., t-BuOK, DBU)[6] | Bulky bases cannot act as nucleophiles but can easily abstract a proton.[10] |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[13][15] | Polar protic (e.g., Ethanol, Water)[11][15] | Protic solvents solvate and weaken the nucleophile.[11] Aprotic solvents leave the nucleophile "naked" and more reactive.[14] |

| Temperature | Lower temperatures (e.g., 0 °C to RT)[16] | Higher temperatures ("Heat", Δ)[16][17] | Elimination has a higher activation energy and is entropically favored.[17][18] |

By carefully considering and manipulating these factors, you can effectively steer your alkylation reactions toward the desired substitution product and minimize the formation of unwanted elimination byproducts.

References

-

How Solvation Influences the SN2 versus E2 Competition - PMC - NIH. Available at: [Link]

-

Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

-

How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

How solvents affect E1/E2 and SN1/SN2 reactions? : r/chemhelp - Reddit. Available at: [Link]

-

SN2 vs E2 - Chemistry Steps. Available at: [Link]

-

How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed. Available at: [Link]

-

Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange. Available at: [Link]

-

E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Available at: [Link]

-

How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. Available at: [Link]

-

8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

-

11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

-

10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

-

effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. Available at: [Link]

-

How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers - ResearchGate. Available at: [Link]

-

Why is a secondary halides E2 reaction preferred than SN2? - Quora. Available at: [Link]

-

11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. Available at: [Link]

-

Mitsunobu reaction - Wikipedia. Available at: [Link]

-

SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]

-

Alkylation of Enolates - Organic Chemistry Tutor. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Acid to Ester - Common Conditions. Available at: [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. Available at: [Link]

-

A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil - SciELO. Available at: [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]

-

Ester - Wikipedia. Available at: [Link]

-

9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

-

SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. Available at: [Link]

-

(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - ResearchGate. Available at: [Link]

-

Alkyl Iodide. Available at: [Link]

-

Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange. Available at: [Link]

-

Chapter 1: Enolate Alkylations. Available at: [Link]

-

Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. Available at: [Link]

-

Design and Control of an Autorefrigerated Alkylation Process | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Effect of Temperature on Elimination and Substitution Reactions - YouTube. Available at: [Link]

-

Elimination and temperature | Student Doctor Network Forums. Available at: [Link]

-

Alkylation of Enolates - YouTube. Available at: [Link]

-

SN1 SN2 E1 E2 – How to Choose the Mechanism - Chemistry Steps. Available at: [Link]

-

Alkyl Halide Reactivity - MSU chemistry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution - Oreate AI Blog [oreateai.com]

- 5. quora.com [quora.com]

- 6. SN2 vs E2 [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]

- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. forums.studentdoctor.net [forums.studentdoctor.net]

- 19. organicchemistrytutor.com [organicchemistrytutor.com]

- 20. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 24. Mitsunobu Reaction [organic-chemistry.org]

- 25. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Steglich Esterification [organic-chemistry.org]

- 27. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 28. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 4-Cyclohexylbutyl Iodide

Welcome to the technical support center for the synthesis of 4-cyclohexylbutyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of your target compound. The information presented here is based on established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 4-cyclohexylbutyl iodide, a valuable intermediate in various organic syntheses, can present several challenges that may lead to lower than expected yields. This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Low Conversion of Starting Material (4-Cyclohexylbutan-1-ol)

A common hurdle is the incomplete conversion of the starting alcohol, 4-cyclohexylbutan-1-ol, to the desired iodide. This is often observed when using methods that involve the conversion of the alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution.

Q: My reaction to convert 4-cyclohexylbutan-1-ol to 4-cyclohexylbutyl iodide shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

A: Incomplete conversion in a two-step synthesis (tosylation followed by iodination) typically points to issues in the initial tosylation step or suboptimal conditions in the subsequent substitution.

Root Cause Analysis & Solutions:

-

Inefficient Tosylation: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for a subsequent SN2 reaction.[1][2] Incomplete tosylation will directly result in unreacted alcohol.

-

Solution 1: Optimize Tosylation Conditions. Ensure all reagents are anhydrous, as water can hydrolyze tosyl chloride. Use a suitable base, like pyridine or triethylamine, to neutralize the HCl byproduct.[2][3] A catalyst such as 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1][4]

-

Solution 2: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. If the reaction stalls, consider adding more tosyl chloride and base.

-

-

Suboptimal Finkelstein Reaction Conditions: The conversion of the intermediate tosylate or a precursor bromide/chloride to the iodide is often accomplished via the Finkelstein reaction.[5][6][7] This is an equilibrium process, and several factors can limit its efficiency.[8]

-

Solution 1: Choice of Solvent. Acetone is the classic solvent for the Finkelstein reaction because sodium iodide (NaI) is soluble in it, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not.[6][8] This precipitation drives the reaction forward according to Le Chatelier's principle.[7][8] Ensure your acetone is anhydrous. Other polar aprotic solvents like DMF or DMSO can also be effective.[9]

-

Solution 2: Molar Excess of Iodide Source. Use a molar excess of sodium iodide to shift the equilibrium towards the product side.[8]

-

Solution 3: Temperature. Gently heating the reaction mixture can increase the rate of this SN2 reaction.[5]

-

Experimental Protocol: Two-Step Synthesis of 4-Cyclohexylbutyl Iodide from 4-Cyclohexylbutan-1-ol

Step 1: Tosylation of 4-Cyclohexylbutan-1-ol

-

Dissolve 4-cyclohexylbutan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).

-

If using DCM as the solvent, add triethylamine (1.5 equivalents) or pyridine (used as solvent) to the mixture.

-

(Optional but recommended) Add a catalytic amount of DMAP (0.1 equivalents).

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.[3]

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up the reaction by washing with water, dilute HCl (to remove excess pyridine/triethylamine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyclohexylbutyl tosylate.

Step 2: Finkelstein Reaction

-

Dissolve the crude 4-cyclohexylbutyl tosylate in anhydrous acetone.

-

Add sodium iodide (NaI, 1.5-3 equivalents).

-

Heat the mixture to reflux and stir for several hours to overnight.

-

Monitor the reaction by TLC for the formation of the product and disappearance of the tosylate.

-

After completion, cool the reaction mixture and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and sodium thiosulfate solution (to remove any residual iodine).

-

Dry the organic layer, filter, and concentrate to yield crude 4-cyclohexylbutyl iodide. Further purification can be achieved by column chromatography.

Diagram: Synthesis Workflow

Caption: Two-step synthesis of 4-cyclohexylbutyl iodide.

Issue 2: Formation of Elimination Byproducts

The formation of 4-cyclohexyl-1-butene as a byproduct can significantly reduce the yield of the desired substitution product. This is a classic example of the competition between SN2 and E2 reactions.

Q: I am observing a significant amount of an elimination byproduct in my synthesis of 4-cyclohexylbutyl iodide. How can I favor the SN2 pathway over the E2 pathway?

A: The competition between substitution (SN2) and elimination (E2) is influenced by several factors, including the nature of the substrate, the nucleophile/base, the leaving group, and the solvent.

Strategies to Favor SN2 over E2:

-

Nucleophile Choice: Iodide (I⁻) is a strong nucleophile but a relatively weak base, which already favors the SN2 reaction.[7]

-

Substrate Structure: 4-Cyclohexylbutyl iodide is derived from a primary alcohol. Primary alkyl halides are less sterically hindered and therefore strongly favor the SN2 pathway over E2.[9][10] If you are starting from a secondary precursor, the likelihood of elimination increases.

-

Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy. Try running your Finkelstein reaction at a lower temperature for a longer period.

-

Solvent: Polar aprotic solvents, such as acetone, DMSO, and DMF, are known to favor SN2 reactions.[9] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "free" and more reactive.[9]

Data Summary: Factors Influencing SN2 vs. E2 Reactions

| Factor | Favors SN2 | Favors E2 | Rationale for 4-Cyclohexylbutyl Iodide Synthesis |

| Substrate | Primary > Secondary | Tertiary > Secondary > Primary | The substrate is primary, strongly favoring SN2. |

| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, bulky base | Iodide is a strong nucleophile and a weak base. |

| Leaving Group | Good leaving group (e.g., I⁻, Br⁻, OTs⁻) | Good leaving group | Tosylate is an excellent leaving group. |

| Solvent | Polar aprotic (Acetone, DMSO, DMF) | Less polar or protic solvents can favor E2 | Acetone is the recommended solvent. |

| Temperature | Lower temperature | Higher temperature | Keep the reaction temperature as low as feasible. |

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating pure 4-cyclohexylbutyl iodide can be challenging due to the presence of starting materials, byproducts, or residual reagents.

Q: My crude 4-cyclohexylbutyl iodide is impure. What are the best methods for purification?

A: A combination of a proper aqueous workup and column chromatography is typically effective for purifying alkyl iodides.

Purification Protocol:

-

Aqueous Workup:

-

After the reaction, perform an aqueous workup as described in the experimental protocol.

-

A key step is to wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine, which can discolor the product.

-

Follow this with a wash with saturated sodium bicarbonate to neutralize any acidic impurities and a final wash with brine to aid in the separation of the aqueous and organic layers.

-

-

Column Chromatography:

-

Silica gel column chromatography is the most effective method for final purification.

-

A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate (e.g., 99:1 or 98:2 hexanes:ethyl acetate), is typically sufficient.

-

Monitor the fractions by TLC to isolate the pure product. 4-Cyclohexylbutyl iodide is non-polar and should elute relatively quickly.

-

Frequently Asked Questions (FAQs)

Q1: Can I synthesize 4-cyclohexylbutyl iodide directly from 4-cyclohexylbutan-1-ol in a single step?

A1: While two-step methods involving activation of the alcohol are common for achieving high yields, direct conversion is possible using reagents like triphenylphosphine, iodine, and imidazole (Appel reaction). However, this method can sometimes be challenging to drive to completion and may require careful optimization. Another direct method involves using a strong acid like hydroiodic acid (HI), but this can lead to side reactions, including elimination and carbocation rearrangements, especially with heating. For a primary alcohol like 4-cyclohexylbutan-1-ol, the two-step approach via a tosylate or mesylate intermediate is generally more reliable and higher yielding.

Q2: My purified 4-cyclohexylbutyl iodide is unstable and turns brown upon storage. Why is this happening and how can I prevent it?

A2: Alkyl iodides can be sensitive to light and air, leading to decomposition over time, which releases free iodine (I₂) and causes the brown discoloration. To prevent this:

-

Storage: Store the purified product in a brown or amber-colored vial to protect it from light.

-

Inert Atmosphere: Store the vial under an inert atmosphere (nitrogen or argon).

-